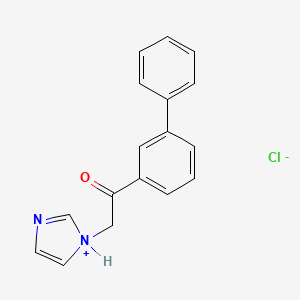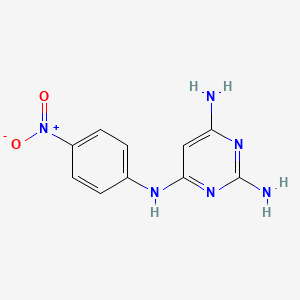
2,4-Diamino-6-p-nitroanilinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-p-nitroanilinopyrimidine is a chemical compound with the molecular formula C10H10N6O2 and a molecular weight of 246.23 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of amino and nitro groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-p-nitroanilinopyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with p-nitroaniline under specific conditions. One common method includes the use of solvents such as methanol and reagents like sodium methoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination, quenching, and neutralization, followed by extraction and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-p-nitroanilinopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
2,4-Diamino-6-p-nitroanilinopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use as a potential drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-diamino-6-p-nitroanilinopyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Used as an intermediate in the synthesis of various pyrimidine derivatives.
2,4-Diamino-6-hydroxypyrimidine: Known for its use in the synthesis of pharmaceuticals like minoxidil.
2,4-Diamino-6-piperidinopyrimidine: Studied for its potential therapeutic applications
Uniqueness
2,4-Diamino-6-p-nitroanilinopyrimidine is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10N6O2 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-N-(4-nitrophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H10N6O2/c11-8-5-9(15-10(12)14-8)13-6-1-3-7(4-2-6)16(17)18/h1-5H,(H5,11,12,13,14,15) |
InChI Key |
DHPSHWOPUUHKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



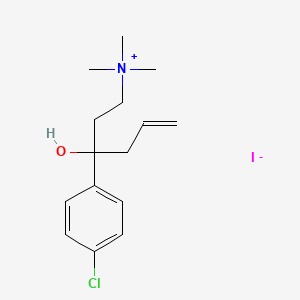
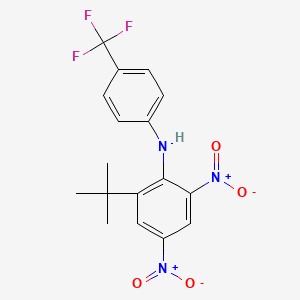
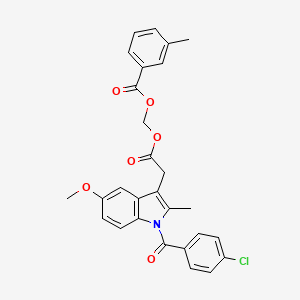
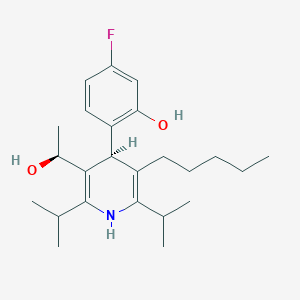
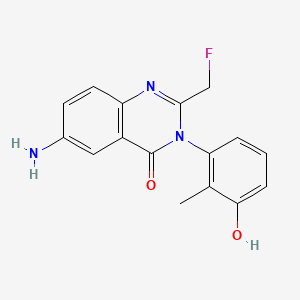
![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
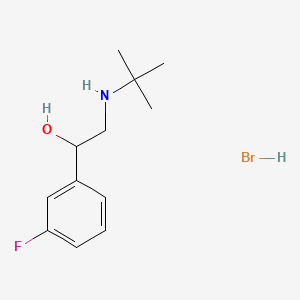
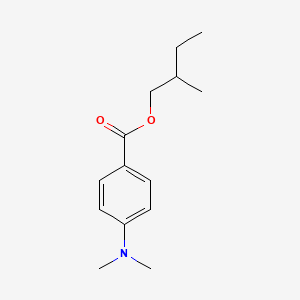
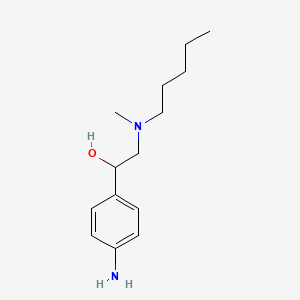
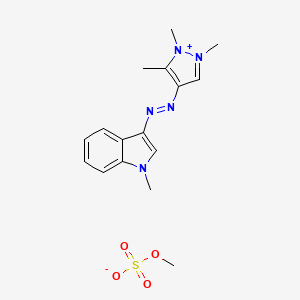
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)

